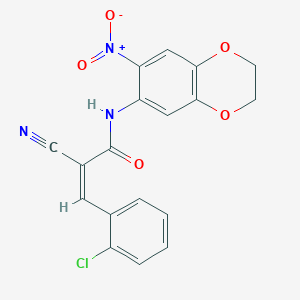

(Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-(2-chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O5/c19-13-4-2-1-3-11(13)7-12(10-20)18(23)21-14-8-16-17(27-6-5-26-16)9-15(14)22(24)25/h1-4,7-9H,5-6H2,(H,21,23)/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSHAVHGCRINGV-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=CC=C3Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyano group, a chlorophenyl moiety, and a nitro-substituted benzodioxin. The molecular formula is C₁₅H₁₃ClN₂O₄, with a molecular weight of approximately 320.73 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitro and cyano groups have been shown to possess moderate to significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 32 µg/mL |

| Compound B | Klebsiella pneumoniae | 16 µg/mL |

| (Z)-3... | Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of related compounds. For example, certain derivatives have shown inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission . This suggests that this compound may have implications in treating neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound C | Acetylcholinesterase | 157.31 |

| Compound D | Butyrylcholinesterase | 46.42 |

| (Z)-3... | Unknown | TBD |

The biological activity of this compound is likely mediated through multiple pathways:

- Interaction with Enzymes : The compound's ability to inhibit cholinesterases indicates a mechanism involving competitive inhibition at the active site.

- Antimicrobial Mechanism : The presence of nitro and cyano groups may enhance membrane permeability or disrupt cellular processes in bacteria.

Case Studies

In a recent study examining the effects of similar compounds on immune responses, one derivative demonstrated the ability to enhance T-cell activation in vitro . This suggests potential applications in immunotherapy or as adjuvants in vaccine formulations.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles : The target’s benzodioxin ring (O atoms) contrasts with benzodithiazine (S, N) in and benzodiazepine (N-rich) in . Oxygen in benzodioxin enhances polarity compared to sulfur in benzodithiazine, affecting solubility and crystal packing ().

- Substituent Effects : The 2-chlorophenyl group is shared with Methylclonazepam (), but its position on an enamide chain vs. a benzodiazepine core alters biological target specificity. The nitro group in the target and ’s compound may confer similar electron-withdrawing effects but differ in hydrogen-bonding capacity due to adjacent groups.

Table 2: Spectroscopic and Physicochemical Properties

Analysis :

- Spectroscopy: The cyano group’s IR peak (~2235 cm⁻¹) is consistent across the target and ’s compound. Nitro group absorption (~1330 cm⁻¹) aligns with sulfonamide signals in , but their positions differ due to core structure electronic environments ().

- Hydrogen Bonding : The target’s nitro group may form weaker hydrogen bonds compared to the hydroxy and sulfonamide groups in ’s compound, impacting crystal packing and stability ().

Insights :

- Synthetic hurdles for the target include maintaining the Z-configuration during enamide formation, whereas Methylclonazepam requires precise benzodiazepine ring closure ().

Q & A

Q. What are the critical steps in synthesizing (Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide?

The synthesis typically involves:

- Substitution reactions : Alkaline conditions for introducing substituents like nitro or benzodioxin groups (e.g., nitrobenzene derivatives reacting with chlorophenyl precursors) .

- Condensation : Using cyanoacetic acid derivatives and aromatic amines under condensing agents (e.g., DCC or EDCI) to form the enamide backbone .

- Stereochemical control : Maintaining the (Z)-configuration requires careful selection of reaction solvents (e.g., DMF or THF) and temperature control (0–25°C) to minimize isomerization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify hydrogen/carbon environments and detect impurities (>95% purity threshold) .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., cyano ~2200 cm, amide C=O ~1650 cm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak matching theoretical values) .

Q. What solubility challenges arise during experimental workflows, and how can they be mitigated?

The compound’s limited solubility in aqueous media (due to nitro and cyano groups) necessitates:

- Polar aprotic solvents : DMSO or DMF for in vitro assays .

- Co-solvent systems : Ethanol/water mixtures (70:30) for kinetic studies .

- Surfactant-assisted dispersion : Polysorbate-80 for bioavailability testing .

Q. Which purification techniques are effective for isolating this compound?

- Recrystallization : Using ethyl acetate/hexane mixtures to remove unreacted precursors .

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate stereoisomers .

Advanced Research Questions

Q. How does the nitro group on the benzodioxin ring influence reaction mechanisms in further derivatization?

The nitro group acts as both an electron-withdrawing group and a potential reduction site:

- Electrophilic substitution : Directs reactions to meta/para positions in aromatic systems .

- Catalytic hydrogenation : Reduction to an amine (-NH) under H/Pd-C conditions, enabling coupling with fluorophores or bioactive moieties .

Q. What computational strategies are employed to predict its photophysical or bioactive properties?

- Density Functional Theory (DFT) : Modeling electronic transitions (e.g., HOMO-LUMO gaps) to predict UV-Vis absorption .

- Molecular Dynamics (MD) : Simulating binding affinities to biological targets (e.g., enzyme active sites) .

- QSPR Models : Correlating substituent effects (e.g., nitro position) with solubility or toxicity profiles .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Multi-technique validation : Cross-referencing NMR data with single-crystal X-ray diffraction to resolve stereochemical ambiguities .

- Dynamic effects : Accounting for conformational flexibility in solution (NMR) vs. rigid crystal structures (X-ray) .

Q. What experimental designs are optimal for studying its degradation under acidic/basic conditions?

- Design of Experiments (DoE) : Fractional factorial designs to assess variables (pH, temperature, solvent) on hydrolysis rates .

- LC-MS monitoring : Tracking degradation products in real-time to identify unstable intermediates (e.g., cyano group hydrolysis to carboxylic acid) .

Q. How do steric and electronic effects of the 2-chlorophenyl group impact biological activity?

Q. What strategies are recommended for scaling up synthesis without compromising stereochemical purity?

- Flow chemistry : Continuous reactors to maintain precise temperature control and reduce side reactions .

- In-line analytics : UV or IR probes for real-time monitoring of intermediate conversion .

- Catalyst optimization : Heterogeneous catalysts (e.g., immobilized lipases) for enantioselective steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.